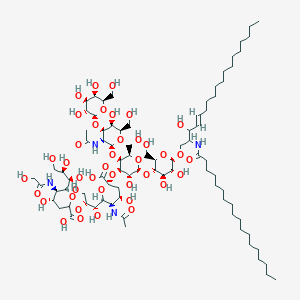

GD1b-Ganglioside

Description

GD1b Ganglioside as a Critical Component of Neural Membrane Microdomains

GD1b ganglioside localizes to glycolipid-enriched microdomains (lipid rafts) in neuronal membranes, where it organizes supramolecular signaling complexes. These microdomains, characterized by high concentrations of cholesterol and sphingolipids, rely on GD1b’s unique molecular structure—a ceramide backbone linked to a tetrahexosyl oligosaccharide bearing two sialic acid residues—to stabilize membrane curvature and electrostatic interactions. The negative charge of GD1b’s sialic acids is partially neutralized by hydrogen bonding between the amide groups of N-acetylated sugars and adjacent water molecules, enabling dense clustering without electrostatic repulsion.

In myelinated axons, GD1b interacts directly with myelin-associated glycoprotein (MAG), a sialic acid-binding lectin expressed by oligodendrocytes and Schwann cells. This trans-interaction stabilizes the periaxonal space, maintaining structural integrity and preventing neurotoxicity. MAG binding to GD1b activates intracellular RhoA/Rock signaling pathways in neurons, which stabilize axonal neurofilaments and microtubules while inhibiting excessive sprouting. Disruption of GD1b-MAG interactions in mouse models results in progressive vacuolar degeneration of white matter, illustrating GD1b’s non-redundant role in axon-glia crosstalk.

GD1b also modulates calcium homeostasis through associations with the sodium/calcium exchanger (NCX) at the nuclear envelope. Molecular dynamics simulations reveal that GD1b clusters around NCX transporters, facilitating calcium efflux from the nucleus to the endoplasmic reticulum. This regulation prevents nuclear calcium overload, which can trigger apoptosis in neurodegenerative conditions.

Table 1: Functional Roles of GD1b Ganglioside in Neural Systems

Evolutionary Conservation and Species-Specific Expression Patterns

The biosynthetic pathway for GD1b ganglioside—mediated by glycosyltransferases ST8SIA1 (GD3 synthase) and B4GALNT1 (GM2/GD2 synthase)—is conserved from teleost fish to mammals. However, expression levels vary markedly between species. In humans, GD1b constitutes 12-18% of total brain gangliosides, whereas in mice, it represents only 4-7% due to higher expression of GD1a and GT1b. This divergence correlates with differences in cortical complexity; species with expanded association cortices show increased GD1b expression in prefrontal regions compared to sensory areas.

Notably, cetaceans exhibit a unique GD1b distribution pattern, with elevated concentrations in auditory processing centers. In the bottlenose dolphin (Tursiops truncatus), GD1b levels in the inferior colliculus are 2.3-fold higher than in terrestrial mammals, potentially enhancing signal transduction in aquatic sound localization circuits. Conversely, in the electrogenic fish Gnathonemus petersii, GD1b is absent from electric organ membranes but abundant in the cerebellum, suggesting specialization for motor coordination over electrosensation.

Properties

Molecular Formula |

C84H148N4O40 |

|---|---|

Molecular Weight |

1854.1 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C84H148N4O40/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(98)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)44-117-78-69(111)67(109)71(55(41-93)120-78)122-80-70(112)76(72(56(42-94)121-80)123-77-61(86-46(4)97)73(64(106)53(39-91)118-77)124-79-68(110)66(108)63(105)52(38-90)119-79)128-84(82(115)116)36-49(99)59(85-45(3)96)75(127-84)65(107)54(40-92)125-83(81(113)114)35-50(100)60(88-58(103)43-95)74(126-83)62(104)51(101)37-89/h31,33,47-56,59-80,89-95,98-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,96)(H,86,97)(H,87,102)(H,88,103)(H,113,114)(H,115,116)/b33-31+/t47?,48?,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63-,64-,65+,66-,67+,68+,69+,70+,71+,72-,73+,74+,75+,76+,77-,78+,79-,80-,83+,84-/m0/s1 |

InChI Key |

VPUOVUBYFYUBRY-INNWTUFDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Cell Culture and Induction of GD1b Synthesis

GD1b ganglioside is biosynthesized in mammalian cells via specific glycosyltransferase enzymes in the Golgi apparatus. Human neuroblastoma (NB) cell lines such as LAN-1, LAN-5, SMS-KCN, and SMS-KCNR have been used as model systems to study and induce GD1b synthesis.

Cell Lines and Culture Conditions:

These NB cell lines are cultured in media such as Waymouth's MB 752/1 or RPMI 1640, supplemented with L-glutamine and fetal calf serum, maintained at 37°C with 5% CO2 in humidified incubators.Pharmacological Induction Using Retinoic Acid:

Exposure to all-trans retinoic acid (ATRA) at concentrations of 5–10 μM for 5–7 days significantly increases the activity of GD1b/GM1a synthase (β-1,3-galactosyltransferase), the key enzyme initiating GD1b synthesis. This results in a 6.6-fold increase in complex "b" pathway gangliosides including GD1b, and a 2.0–6.3-fold increase in total cellular ganglioside content.

Enzymatic Biosynthesis Pathway

GD1b is synthesized from precursor gangliosides through the sequential action of glycosyltransferases:

These enzymatic activities can be assayed in membrane extracts from cultured cells using radiolabeled sugar donors, confirming the enhanced synthesis of GD1b upon retinoic acid treatment.

Extraction and Purification of GD1b Ganglioside

Lipid Extraction from Cells

Solvent Extraction:

Cell pellets are lyophilized and extracted twice with chloroform/methanol (1:1, v/v) at 4°C with stirring to obtain total lipid extracts containing gangliosides.Partitioning:

The dried lipid extract is partitioned using diisopropyl ether/1-butanol/17 mM aqueous NaCl (6:4:5, v/v/v). Gangliosides partition into the lower aqueous phase, facilitating their separation from neutral lipids.

Purification Techniques

Gel Filtration:

Sephadex G-50 gel filtration chromatography is used to further purify gangliosides from the aqueous phase extract.High-Performance Thin Layer Chromatography (HPTLC):

Purified gangliosides are separated on silica gel plates developed in chloroform/methanol/0.25% CaCl2·H2O (60:40:9 by volume). Gangliosides are visualized by resorcinol staining, and GD1b is identified by comparison with human brain ganglioside standards or radiolabeled markers.

Quantification

- Densitometry:

The amount of GD1b is quantified by densitometric analysis of HPTLC bands against standards, allowing determination of absolute and relative ganglioside content in samples.

Preparation of GD1b-Containing Liposomes

For experimental applications, GD1b ganglioside can be incorporated into liposomes:

Lipid Mixture:

Phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidylserine are dissolved in chloroform at defined ratios (28:8:4:1). GD1b is added to this mixture at a final concentration of 12 μM.Liposome Formation:

Chloroform is removed by evaporation during low-speed centrifugation, and the lipid film is resuspended in a binding buffer containing potassium acetate, sucrose, HEPES (pH 7.6), and magnesium acetate. The suspension is sonicated for 30 minutes at room temperature and shaken overnight at 4°C to form liposomes incorporating GD1b.

Summary Table of GD1b Preparation Methods

Chemical Reactions Analysis

Lactonization Reaction

One notable chemical reaction involving GD1b is lactonization, which occurs under acidic conditions. Research indicates that lactonization can happen rapidly at a proton-ganglioside molar ratio of less than 1. At equilibrium, the ratio of GD1b to its lactone form is approximately 3:7. This reaction suggests that GD1b can undergo proton-driven lactonization in vivo, potentially influencing its biological functions and interactions within cellular membranes .

Enzymatic Modifications

The activity of various glycosyltransferases regulates the biosynthesis of GD1b. For instance, retinoic acid has been shown to significantly enhance the activity of GD1b/GM1a synthase, leading to increased expression of complex gangliosides including GD1b and GT1b. This modulation is particularly relevant in neuroblastoma cells where altered ganglioside expression correlates with tumor behavior .

Role in Neurological Disorders

GD1b has been implicated in several neurological conditions, including Guillain-Barré syndrome (GBS) and Miller Fisher syndrome (MFS). Antibodies against GD1b are frequently observed in patients with these syndromes, suggesting that they may play a role in autoimmune-mediated neuropathies. Studies indicate that high titers of anti-GD1b antibodies correlate with severe clinical manifestations in GBS patients .

Interaction with Membrane Proteins

GD1b interacts with various membrane proteins and contributes to the formation of lipid rafts, which are crucial for cellular signaling and receptor localization. These interactions can modulate signaling pathways involved in neuronal growth and survival . For example, binding of GD1b to specific receptors can either promote or inhibit signaling cascades depending on the cellular context.

Clinical Relevance of Anti-GD1b Antibodies

Scientific Research Applications

Neurodevelopmental Functions

Role in Neuronal Development

GD1b-ganglioside is integral to neuronal cell membranes and is involved in neurodevelopment. Studies indicate that gangliosides, including GD1b, contribute to synaptic plasticity, which is crucial for learning and memory. For instance, GD1b has been shown to enhance long-term potentiation (LTP) in hippocampal neurons, a key mechanism underlying memory formation .

Cognitive Functions

Research has demonstrated that exogenous administration of GD1b can improve cognitive functions in animal models. In neonatal rats, high doses of gangliosides (including GD1b) administered intraperitoneally resulted in enhanced learning abilities and memory retention . Additionally, gangliosides have been implicated in the modulation of neurotransmitter release and synaptic transmission .

Immunological Applications

Autoimmune Neuropathies

this compound is recognized as a target for autoantibodies in various autoimmune conditions, notably Guillain-Barré syndrome (GBS). The presence of anti-GD1b antibodies correlates with severe manifestations of GBS, including respiratory failure requiring mechanical ventilation . Case studies reveal that approximately 10 out of 18 patients with GBS exhibited high titers of anti-GD1b antibodies prior to treatment, suggesting a significant role in disease pathogenesis .

Clinical Relevance

The immunological significance of GD1b extends to its use as a biomarker for diagnosing neuropathies associated with anti-GD1b antibodies. Clinical evaluations have shown that these antibodies are linked to sensory deficits and ataxia due to their binding to dorsal root ganglion neurons .

Diagnostic Applications

Serological Testing

The detection of anti-GD1b antibodies through serological tests has become a standard diagnostic tool for neuropathies. The enzyme-linked immunosorbent assay (ELISA) method is frequently employed to measure serum antibody levels in patients suspected of having GBS or related syndromes .

Case Studies

A notable case involved a patient diagnosed with GBS who tested positive for anti-GD1b antibodies. The clinical progression was monitored alongside antibody titers, revealing a decline in antibody levels correlating with clinical recovery post-plasma exchange therapy .

Research Methodologies

Analytical Techniques

Research on this compound employs various methodologies for analysis and application:

- Mass Spectrometry: Used for the structural characterization of gangliosides.

- Immunohistochemistry: To localize GD1b in tissues such as dorsal root ganglia and neuromuscular junctions.

- MALDI Imaging: For visualizing ganglioside distribution in brain tissues .

Data Table: Summary of Applications

Mechanism of Action

GD1b-Ganglioside exerts its effects through its interaction with cell membrane receptors and modulation of signaling pathways. It is involved in the formation of lipid rafts, which are microdomains in the cell membrane that facilitate signal transduction . This compound can bind to specific receptors, such as the complement regulatory protein factor H, protecting neurons from complement-mediated damage . Additionally, it modulates the activity of ion channels and receptor tyrosine kinases, influencing cellular responses to external stimuli .

Comparison with Similar Compounds

Comparison with Similar Gangliosides

Functional and Clinical Comparisons

- Tumor Behavior: GD1b and GT1b are "complex" gangliosides (CbG) linked to reduced tumor growth. Retinoic acid (ATRA) induces GD1b synthase, shifting NB cells from GD2 (pro-tumor) to GD1b (anti-tumor) expression . Modified GD1b (e.g., O-But GD1b) reduces tumor growth by 45–49% in glioma models, outperforming unmodified GD1b .

- Immune Modulation :

- Metabolic Stability :

Key Research Findings

GD1b in Neuroblastoma Differentiation

- ATRA treatment increases GD1b synthase activity by 2.7–2.9-fold in responsive NB cell lines (LAN-5, SMS-KCNR), elevating CbG levels and suppressing tumor proliferation .

- Engineered IMR32-CG cells (overexpressing GD1b) show 23-fold higher complex/simple ganglioside ratios and inhibited migration via Rho/Rac1 pathway modulation .

Analytical Differentiation of GD1b from Isomers

Biological Activity

GD1b-ganglioside is a complex glycosphingolipid predominantly found in the nervous system, playing crucial roles in various biological processes, including cell signaling, immune response, and neurodevelopment. This article explores the biological activity of this compound, highlighting its implications in health and disease, particularly in neuroblastoma and autoimmune neuropathies like Guillain-Barré syndrome (GBS).

Structure and Function

GD1b is composed of a ceramide backbone with a sialic acid-containing carbohydrate structure. It is classified as a member of the ganglioside family, which are essential components of neuronal membranes. Gangliosides like GD1b are involved in:

- Cell Growth and Differentiation : They influence cellular signaling pathways that regulate growth.

- Neurotransmission : GD1b is implicated in synaptic function and plasticity.

- Immune Modulation : They play a role in immune responses by modulating interactions between cells.

Biological Activity in Neuroblastoma

Research has shown that this compound expression is linked to the biological behavior of neuroblastoma (NB), a pediatric malignancy. A study indicated that alterations in ganglioside synthesis, particularly the expression of GD1b, can predict patient outcomes. The treatment with retinoic acid was found to enhance GD1b expression, which correlated with improved tumor characteristics and patient prognosis .

Case Study: Neuroblastoma

- Patient Outcome : In patients with low levels of complex gangliosides like GD1b, there was a correlation with unfavorable tumor behavior. Conversely, increased GD1b expression was associated with better clinical outcomes .

Autoimmune Neuropathies and GD1b

GD1b has been identified as a target for antibodies in autoimmune conditions such as GBS. Patients with GBS often develop antibodies against GD1b, leading to significant clinical manifestations.

Findings from GBS Studies

- Antibody Prevalence : In a study involving 165 GBS patients, 12.1% tested positive for IgG anti-GD1b antibodies .

- Clinical Features : Patients with IgG anti-GD1b antibodies exhibited severe symptoms and required mechanical ventilation more frequently than those without these antibodies .

- Recovery Rates : Interestingly, patients with isolated anti-GD1b antibodies tended to recover faster compared to those with additional anti-GM1 antibodies .

Immunohistochemical Studies

Immunohistochemical analyses have demonstrated that GD1b expression correlates with tumor grade in various human neuroectodermal tumors. Higher immunostaining for GD1b was observed in pilocytic astrocytomas compared to other tumor types, indicating its potential as a prognostic marker .

| Tumor Type | Percentage of Positive Staining |

|---|---|

| Pilocytic Astrocytomas | 100% |

| Glioblastomas | 28% |

| Anaplastic Astrocytomas | 28% |

| Primitive Neuroectodermal Tumors | 11% |

Implications for Treatment and Diagnosis

The biological activities of GD1b have significant implications for both diagnosis and treatment strategies in neurological diseases:

- Diagnostic Marker : The presence of anti-GD1b antibodies can serve as a diagnostic marker for GBS and related syndromes.

- Therapeutic Target : Modulating GD1b levels through pharmacological agents may offer therapeutic avenues for enhancing patient outcomes in neuroblastoma and managing autoimmune neuropathies.

Q & A

Basic Research Questions

Q. How are anti-GD1b ganglioside antibodies detected in serum, and what methodological considerations are critical for their clinical correlation in Guillain-Barré syndrome (GBS)?

- Methodological Answer : Anti-GD1b IgG antibodies are quantified using semi-quantitative titers via enzyme-linked immunosorbent assay (ELISA) or immunoblotting, standardized under LOINC 13662-2 . Key considerations include:

- Sample timing: Acute-phase serum (within 2 weeks of symptom onset) improves diagnostic specificity.

- Cross-reactivity: Differentiate GD1b-specific antibodies from those targeting GD1a/GT1b complexes using absorption assays.

- Clinical stratification: Higher titers (>1:800) correlate with severe GBS requiring mechanical ventilation, as per cohort studies (PMID 21214559) .

Q. What experimental approaches are used to analyze GD1b expression in neuroblastoma cell lines, and how do they inform tumor biology?

- Methodological Answer :

- Ganglioside extraction : Total gangliosides are purified via Folch partitioning and quantified using resorcinol-HCl assays .

- HPTLC profiling : High-performance thin-layer chromatography (HPTLC) with densitometry distinguishes GD1b from structurally similar gangliosides (e.g., GD1a, GT1b) .

- Functional correlation : Low GD1b expression in neuroblastoma (e.g., IMR32 cells) associates with aggressive phenotypes, validated via migration assays and Rho/Rac1 activity modulation .

Q. How is GD1b expression assessed in human brain tissues during aging or neurodegenerative diseases?

- Methodological Answer :

- Immunohistochemistry (IHC) : GD1b-specific monoclonal antibodies (e.g., GMR17) are used on paraffin-embedded sections, with intensity scoring (0–3+) linked to age-related declines in cerebellar cortex .

- Biochemical analysis : Postmortem brain homogenates are fractionated via ultracentrifugation, followed by ganglioside quantification using mass spectrometry. In Alzheimer’s disease, GD1b decreases by 30–40% in temporal cortex compared to age-matched controls .

Advanced Research Questions

Q. How can experimental models resolve contradictions in GD1b’s role as a prognostic marker in neuroblastoma?

- Methodological Answer :

- Cell line engineering : Stable transfection of GM1a/GD1b synthase cDNA into GD1b-deficient neuroblastoma cells (e.g., IMR32-CG) induces complex ganglioside synthesis, validated via PCR and Western blot .

- Functional assays : Compare migration (Boyden chamber) and proliferation (MTT assay) between GD1b-high and GD1b-low cells. Discrepancies in clinical correlations may arise from tumor heterogeneity or methodological differences in ganglioside extraction (e.g., Folch vs. Bligh-Dyer protocols) .

- Meta-analysis : Pool data from 10+ neuroblastoma cohorts to assess GD1b’s predictive power using multivariate regression, adjusting for MYCN amplification status .

Q. What mechanisms underlie GD1b-lactone formation, and how does this modification impact cellular signaling?

- Methodological Answer :

- In vitro lactonization : Incubate GD1b with 1–3 mM HCl at 37°C for 24 hours, followed by structural confirmation via nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) .

- Functional studies : Compare GD1b-lactone’s effects on Na+/H+ exchanger activity in cerebellar granule cells vs. astrocytes. GD1b-lactone inhibits proton pump activation, altering membrane potential in pH-sensitive microdomains .

- Enzymatic regulation : Test lactone formation in GM1a/GD1b synthase-knockout models to identify candidate esterases .

Q. How do anti-GD1b antibodies mediate neuropathology in chronic ataxic neuropathies, and what experimental systems validate their pathogenicity?

- Methodological Answer :

- Animal models : Passive transfer of GD1b-IgM antibodies into mice induces sensory ataxia, validated via rotarod testing and electrophysiology (reduced sensory nerve action potentials) .

- Mechanistic studies : Use live-cell imaging to track antibody binding to nodal GD1b in dorsal root ganglia cultures, assessing complement deposition (C3d immunofluorescence) and axonal injury (neurofilament degradation) .

- Therapeutic screening : Test B-cell depletion (rituximab) vs. IVIg in GD1b-IgM-positive patient-derived sera using myelinated co-culture systems .

Methodological Considerations for Data Interpretation

-

Confounding factors in ganglioside studies :

- Sample purity : Contamination with GM1 or GD1a due to incomplete HPTLC separation may skew quantitative results .

- Antibody specificity : Validate commercial anti-GD1b antibodies (e.g., Santa Cruz sc-202622) using knockout cell lines .

- Postmortem artifacts : Ganglioside degradation in brain tissues >12 hours postmortem necessitates rapid freezing at -80°C .

-

Statistical approaches :

- Use non-parametric tests (Mann-Whitney U) for non-normally distributed ganglioside data.

- Apply Bonferroni correction in studies analyzing multiple ganglioside species (e.g., GM1, GD1a, GD1b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.